2-[(2,2-dicyanoeth-1-en-1-yl)amino]benzoic acid
Overview
Description
2-[(2,2-Dicyanoeth-1-en-1-yl)amino]benzoic acid is a chemical compound with the molecular formula C11H7N3O2. It is known for its unique structure, which includes a benzoic acid moiety linked to a dicyanoethenyl group through an amino linkage.
Preparation Methods
The synthesis of 2-[(2,2-dicyanoeth-1-en-1-yl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-[(2,2-Dicyanoeth-1-en-1-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the dicyanoethenyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2,2-Dicyanoeth-1-en-1-yl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(2,2-dicyanoeth-1-en-1-yl)amino]benzoic acid involves its interaction with specific molecular targets. The dicyanoethenyl group can participate in electron transfer reactions, while the benzoic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-[(2,2-Dicyanoeth-1-en-1-yl)amino]benzoic acid can be compared with similar compounds such as methyl 4-(2,2-dicyanovinyl)benzoate. While both compounds contain the dicyanoethenyl group, the presence of different functional groups (amino vs. ester) leads to variations in their chemical reactivity and applications .
Similar compounds include:
Methyl 4-(2,2-dicyanovinyl)benzoate: An ester derivative with similar structural features but different reactivity.
N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide: A compound with a pyrrole ring and fluorobenzamide moiety, showcasing different biological activities.
Properties
IUPAC Name |
2-(2,2-dicyanoethenylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-5-8(6-13)7-14-10-4-2-1-3-9(10)11(15)16/h1-4,7,14H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLSFKXOYYUDOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC=C(C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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